molecular formula C23H26ClN3OS B4598900 3-[(2-chlorobenzyl)sulfanyl]-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

3-[(2-chlorobenzyl)sulfanyl]-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Cat. No.: B4598900
M. Wt: 428.0 g/mol
InChI Key: HZBVHBGKSMFTNF-UHFFFAOYSA-N
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Description

3-[(2-chlorobenzyl)sulfanyl]-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a complex organic compound that features a triazole ring, a chlorobenzyl group, and a phenoxyethyl group

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Protein Binding: It can be used in studies involving protein-ligand interactions.

Medicine

    Drug Development:

    Antimicrobial Activity: The compound may exhibit activity against various pathogens.

Industry

    Coatings: Used in the formulation of advanced coatings.

    Adhesives: Can be a component in high-performance adhesives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorobenzyl)sulfanyl]-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorobenzyl Group: This step involves the reaction of the triazole intermediate with 2-chlorobenzyl chloride in the presence of a base.

    Attachment of the Phenoxyethyl Group: This is done by reacting the intermediate with 1-[4-(propan-2-yl)phenoxy]ethyl bromide.

    Final Functionalization: The prop-2-en-1-yl group is introduced through a suitable alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the triazole or chlorobenzyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 3-[(2-chlorobenzyl)sulfanyl]-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the chlorobenzyl and phenoxyethyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-((3-chlorobenzyl)sulfanyl)-4-(4-methyl-phenyl)-4H-1,2,4-triazol-3-yl)pyridine
  • 2-({4-amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide

Uniqueness

Compared to similar compounds, 3-[(2-chlorobenzyl)sulfanyl]-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-en-1-yl group, in particular, may enhance its ability to interact with certain biological targets.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-[1-(4-propan-2-ylphenoxy)ethyl]-4-prop-2-enyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3OS/c1-5-14-27-22(17(4)28-20-12-10-18(11-13-20)16(2)3)25-26-23(27)29-15-19-8-6-7-9-21(19)24/h5-13,16-17H,1,14-15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBVHBGKSMFTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)C2=NN=C(N2CC=C)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-chlorobenzyl)sulfanyl]-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-[(2-chlorobenzyl)sulfanyl]-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
Reactant of Route 3
3-[(2-chlorobenzyl)sulfanyl]-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-[(2-chlorobenzyl)sulfanyl]-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
Reactant of Route 5
3-[(2-chlorobenzyl)sulfanyl]-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-[(2-chlorobenzyl)sulfanyl]-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

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